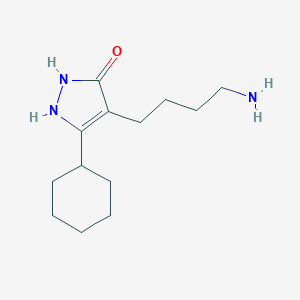

4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains an aminobutyl group, a cyclohexyl group, and a pyrazolone group. The aminobutyl group consists of a four-carbon chain with an amino group (-NH2) at one end. The cyclohexyl group is a six-membered carbon ring. The pyrazolone group is a five-membered ring containing two nitrogen atoms and a ketone functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminobutyl, cyclohexyl, and pyrazolone groups would give the molecule distinct regions of polarity and non-polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group in the aminobutyl chain could participate in reactions involving nucleophilic substitution or condensation. The cyclohexyl ring could undergo reactions typical of cycloalkanes, such as substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Building Block for Heterocycles : The chemistry of pyrazoline derivatives, similar to "4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one", shows that these compounds serve as valuable building blocks for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a broad spectrum of precursors, highlighting their importance in synthesis and dye applications (Gomaa & Ali, 2020).

Regio-Orientation in Pyrazolines : The study of regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles, akin to the core structure of the compound , has shed light on the significance of these reactions for forming pyrazolo[1,5-a]pyrimidines. This work highlights the nuanced understanding required for manipulating the nucleophilicity of pyrazoline derivatives for targeted synthesis, underscoring the importance of these compounds in medicinal chemistry (Mohamed & Mahmoud, 2019).

Biological Activity

Anticancer Agents : Pyrazoline derivatives are being explored for their anticancer properties. These compounds are recognized for their significant biological effects, making them a focus of pharmaceutical chemistry for developing new therapeutic agents. The research encompasses various synthetic strategies to enhance the anticancer activity of pyrazoline derivatives, reflecting ongoing efforts to harness their potential in cancer treatment (Ray et al., 2022).

Therapeutic Applications : The wide range of therapeutic applications of pyrazolines, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and more, underscores the versatility of these compounds in medicinal chemistry. This breadth of activity motivates further research and development of pyrazoline-based drugs, with several compounds advancing to clinical studies (Shaaban et al., 2012).

Mécanisme D'action

Target of Action

The compound “4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one” is also known as Agmatine . Agmatine primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Mode of Action

Agmatine exerts modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms . It is capable of exerting its modulatory actions simultaneously at multiple targets . For instance, when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Its cardiovascular effects include mildly reducing heart rate and blood pressure .

Result of Action

Agmatine is being studied experimentally for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition) . It is also known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .

Action Environment

The action of Agmatine can be influenced by environmental factors. For instance, Pseudomonas aeruginosa, a bacterium, can utilize acetylpolyamines for metabolism . If either the PA0321 or the PA1409 gene (which encode for acetylpolyamine amidohydrolases) is disrupted, the growth of P. aeruginosa is reduced and delayed . This suggests that environmental factors such as the presence of certain bacteria can influence the action, efficacy, and stability of Agmatine.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Agmatine has a variety of biochemical properties. It can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several molecular targets, including neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis . These interactions contribute to its neuroprotective and neuroregulatory roles .

Cellular Effects

4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one has been found to have significant effects on various types of cells and cellular processes. It is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure . It has also been associated with several other health benefits, including neuroprotection, pain reduction, and mood improvement .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with multiple molecular targets. It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is considered capable of exerting its modulatory actions simultaneously at multiple targets .

Temporal Effects in Laboratory Settings

It has been used in electrochemiluminescent (ECL) assays, where it exhibited excellent ECL activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The estimated human dose for improving cognition is 1.6-6.4mg/kg of agmatine, taken orally .

Metabolic Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Transport and Distribution

Agmatine is transported into rat brain mitochondria by an electrophoretic mechanism, requiring high membrane potential values and exhibiting a marked non-ohmic force–flux relationship .

Subcellular Localization

It is known that agmatine is stored in neurons , suggesting that it may be localized within neuronal cells.

Propriétés

IUPAC Name |

4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h10H,1-9,14H2,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUULXSMDZCONNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)NN2)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)